[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride
Overview
Description
[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride (4-(propan-2-yl)-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride, also known as 4-(propyl)-4H-1,2,4-triazol-3-ylmethanamine dihydrochloride, is a synthetic compound used in a variety of scientific research applications. It is a derivative of the triazole family of compounds, which are known for their biological activity, and is used in the synthesis of various drugs and pharmaceuticals. 4-(propyl)-4H-1,2,4-triazol-3-ylmethanamine dihydrochloride has a wide range of applications in scientific research, including drug design, biochemical and physiological studies, and as an analytical tool.
Scientific Research Applications
Novel Triazole Derivatives in Drug Development
Triazoles, including [4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride, are a class of five-membered heterocyclic compounds recognized for their importance in the preparation of new drugs with diverse biological activities. The structural variations within the triazole family offer a broad range of biological activities, leading to considerable interest in developing novel triazoles with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. Recent patents and clinical studies between 2008 and 2011 have highlighted the development of new chemical entities and pharmaceuticals based on triazole derivatives. This includes an emphasis on finding more efficient and sustainable synthesis methods for these compounds, addressing current challenges in green chemistry and energy savings. The ongoing search for new prototypes against bacteria and neglected diseases highlights the critical role of triazole derivatives in addressing global health challenges (Ferreira et al., 2013).
Synthetic Routes for Triazole Compounds
The synthesis of 1,2,3-triazole compounds, including the specific category of 1,4-disubstituted 1,2,3-triazoles, plays a crucial role in drug discovery and other applications. These compounds are of significant interest due to their wide range of biological activities. The copper(I) catalyzed azide-alkyne cycloaddition, known as the click reaction, is a pivotal method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, offering high selectivity, fast reaction rates, and high yields. This method, along with other synthetic routes, supports the development of new biologically active 1,2,3-triazoles, underscoring the importance of exploring various synthetic protocols to enhance the development of triazole-based therapeutics (Kaushik et al., 2019).
properties
IUPAC Name |
(4-propan-2-yl-1,2,4-triazol-3-yl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.2ClH/c1-5(2)10-4-8-9-6(10)3-7;;/h4-5H,3,7H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNVGQOODXFKDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NN=C1CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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